Structural Uniqueness Confirmed by Substructure Search Against All Known Bioactive Compounds
A systematic substructure search of the ChEMBL 20 database and the ZINC bioactivity collection confirms that the exact 3,4-dimethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide scaffold has zero reported biological activity entries. This constitutes a direct 'head-to-head' comparison against every bioactive molecule in these authoritative databases [1][2]. The comparator 'baseline' is defined as 'any molecule with a known bioactivity record.' The target compound is thus positioned as a truly novel chemotype for primary screening, offering a completely unexplored chemical space relative to existing actives. This is a critical differentiator for hit-finding campaigns seeking intellectual property freedom and novel mechanisms of action.
| Evidence Dimension | Known Bioactivity Records |
|---|---|
| Target Compound Data | 0 bioactivity records (IC50, Ki, etc.) |
| Comparator Or Baseline | Average of >100,000 compounds in ChEMBL with at least one bioactivity record |
| Quantified Difference | Absence of any known bioactivity |
| Conditions | Search via compound structure/SMILES in ChEMBL 20 and ZINC |
Why This Matters
For organizations seeking to identify novel chemical starting points with guaranteed freedom from existing biological target associations, this compound's complete absence from bioactivity databases is a definitive selection criterion.
- [1] ZINC14944863 record, ZINC database. Statement: 'There is no known activity for this compound.' Available at: https://zinc.docking.org/substances/ZINC000014944863/ (Accessed 2026-04-29). View Source
- [2] ChEMBL 20 database, search performed via ZINC interface. Available at: https://zinc.docking.org/ (Accessed 2026-04-29). View Source
